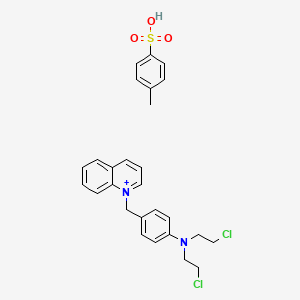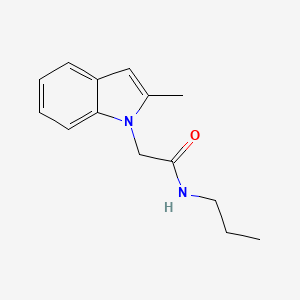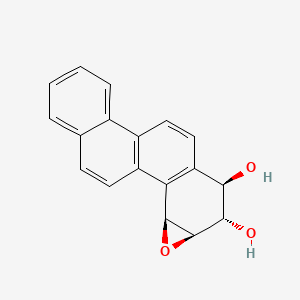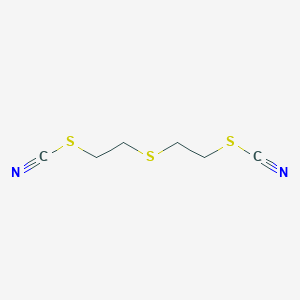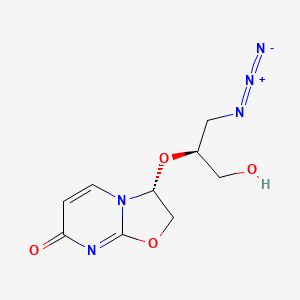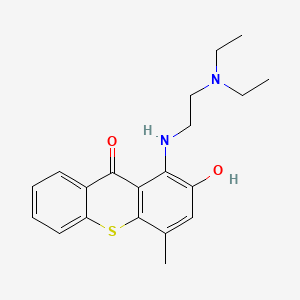
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-: is a complex organic compound with the molecular formula C19H22N2OS. This compound is known for its unique structure, which includes a thioxanthone core substituted with a diethylaminoethylamino group, a hydroxy group, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- typically involves the following steps:
Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the thioxanthone core, potentially converting it to thioxanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce thioxanthene derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In biological and medical research, 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- is studied for its potential pharmacological activities. It has shown promise as an antischistosomal agent and may have other therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents . The compound’s effects are mediated through various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Hycanthone: A metabolite of lucanthone, known for its antischistosomal activity.
2,4-Diethyl-9H-thioxanthen-9-one: Another thioxanthone derivative with different substituents.
1-((2-(Diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one: A closely related compound with a similar structure but different functional groups.
Uniqueness: The uniqueness of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80568-19-0 |
|---|---|
Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(5-2)11-10-21-18-15(23)12-13(3)20-17(18)19(24)14-8-6-7-9-16(14)25-20/h6-9,12,21,23H,4-5,10-11H2,1-3H3 |
InChI Key |
KAEPIGKWCOVABV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3S2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


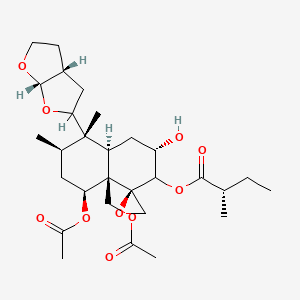
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)


